3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one
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Overview
Description
3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors in Drug Metabolism
Research into chemical inhibitors of cytochrome P450 isoforms in human liver microsomes emphasizes the importance of understanding the metabolic pathways of drugs to predict drug-drug interactions (DDIs). Potent and selective chemical inhibitors, including compounds with structures similar to 3-(1-methyl-1H-imidazol-2-yl)cyclopentan-1-one, play a critical role in the in vitro assessment of CYP isoforms' contribution to drug metabolism. This knowledge is essential for determining the potential for DDIs when multiple drugs are coadministered to patients (Khojasteh et al., 2011).
Cyclopentanone in Fine Chemicals and Solvents
Cyclopentanone, a component of the chemical structure , is an important fine chemical intermediate, primarily used in the production of spice-methyl dihydrojasmonate. It also serves as a solvent in the electronic industry. Understanding its production processes and technological characteristics is crucial for its application in both current industrial practices and developmental processes (Sinopec Shanghai, 2011).
Imidazole Derivatives in Immunomodulation
Imidazole derivatives, like imiquimod and its analogues, have been studied for their ability to activate the immune system through localized induction of cytokines. These compounds, which share structural features with this compound, demonstrate significant potential in treating various cutaneous diseases due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such studies highlight the versatility of imidazole compounds in medical research and treatment strategies (Syed, 2001).
Jasmonic Acid and Its Derivatives
Jasmonic acid and its derivatives, being cyclopentanone compounds, play a significant role in the plant kingdom and have attracted interest in medicinal chemistry for their potential as drugs and prodrugs. Research into these compounds provides insights into their synthesis, biological activities, and therapeutic applications, offering directions for future research and development of new therapeutics (Ghasemi Pirbalouti et al., 2014).
Antimicrobial Activities of Imidazole
Imidazole and its derivatives have been extensively reviewed for their antimicrobial properties. These compounds, utilized in the pharmaceutical industry for manufacturing anti-fungal and bactericidal drugs, demonstrate the broad applicability of imidazole structures in combating microbial resistance. The continued exploration of imidazole derivatives, including those structurally related to this compound, is crucial for developing new antimicrobial agents (2022).
Safety and Hazards
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-5-4-10-9(11)7-2-3-8(12)6-7/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFWMRHNPHESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.